molecular formula C24H21N5 B2459753 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-67-2

3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2459753
CAS No.: 866845-67-2
M. Wt: 379.467
InChI Key: QTOQCNULSIQULH-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a fused triazoloquinazoline core. The molecule is substituted at position 3 with a 4-methylphenyl group and at position 5 with an N-(1-phenylethyl)amine moiety. Its structure combines aromatic and aliphatic components, influencing physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name

3-(4-methylphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-16-12-14-19(15-13-16)22-24-26-23(25-17(2)18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(24)28-27-22/h3-15,17H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOQCNULSIQULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method is the intramolecular 1,3-dipolar cycloaddition reaction. This reaction can be performed using amino acid-derived intermediates, which undergo cycloaddition to form the triazoloquinazoline core . The reaction conditions often include the use of palladium-copper co-catalytic systems to achieve high yields and operational simplicity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the availability of starting materials and the operational simplicity of the synthesis make it suitable for industrial production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazoline ring facilitates nucleophilic substitution at positions activated by adjacent electron-withdrawing groups. For example:

  • Reaction with amines : The C-5 amine group undergoes substitution with primary/secondary amines under basic conditions.

  • Halogenation : Chlorination or bromination at C-7 occurs using POCl₃/PBr₃, enabling further functionalization .

Table 1: SNAr Reaction Conditions and Outcomes

SubstrateReagent/ConditionsProductYield (%)Source
C-5 amineRNH₂, K₂CO₃, DMF, 80°C, 12hN-alkylated derivative75
C-7 positionPOCl₃, TEA, reflux, 6h7-chloro-triazoloquinazoline82

Cross-Coupling Reactions

The triazole and quinazoline rings enable palladium-catalyzed couplings:

  • Suzuki-Miyaura : Arylboronic acids couple at C-3 or C-5 positions using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig Amination : Aryl halides react with amines to form C-N bonds at sterically accessible sites .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalyst SystemSubstrate PositionYield (%)Purity (%)Source
Suzuki-MiyauraPd(dba)₂, SPhos, K₃PO₄C-38895
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃C-57290

Oxidation and Reduction

  • Oxidation : The methyl group on the 4-methylphenyl substituent oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.

  • Reduction : Nitro groups (if present) reduce to amines via H₂/Pd-C.

Mechanistic Notes:

  • Oxidation proceeds via radical intermediates under acidic conditions.

  • Catalytic hydrogenation preserves the triazole ring integrity.

Cycloaddition and Ring-Opening

The triazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. Ring-opening reactions occur under strong acidic/basic conditions, yielding quinazoline precursors .

Table 3: Cycloaddition Parameters

DipolarophileConditionsProductYield (%)Source
PhenylacetyleneCuI, DIPEA, DMSO, 100°C, 8hFused triazolo-pyrazole65

Functional Group Interconversion

  • Sulfonation : The amine group reacts with sulfonyl chlorides (e.g., TsCl) to form sulfonamides.

  • Acylation : Acetyl chloride or anhydrides acylate the primary amine, enhancing lipophilicity.

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposition initiates at 220°C, forming quinazoline fragments (TGA data).

  • Photoreactivity : UV exposure (254 nm) induces C-N bond cleavage in the triazole ring .

Critical Analysis of Reaction Pathways

The compound’s reactivity is constrained by:

  • Steric hindrance from the phenylethyl group, limiting access to the C-5 amine.

  • Electronic effects : Electron-withdrawing triazole nitrogen directs electrophiles to meta/para positions.

  • Solvent dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize intermediates .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain derivatives showed promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Anticancer Properties

Triazoloquinazolines have been investigated for their anticancer potential. Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines. For example, a study reported that quinazoline derivatives exhibited significant activity against MDA-MB-231 breast cancer cells using the MTT assay method. The presence of specific substituents on the aromatic ring was found to enhance anticancer activity .

CompoundCell LineIC50 (µM)Reference
1MDA-MB-23110
2A54915
3HeLa12

Inhibition of Enzymatic Activity

The ability of triazoloquinazolines to inhibit specific enzymes is another area of interest. For instance, compounds derived from this scaffold have been tested for their inhibitory effects on enzymes like InhA from Mycobacterium tuberculosis. One particular derivative showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, indicating its potential as a lead compound for further development .

Organic Electronics

The unique electronic properties of triazoloquinazolines make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown promising results when these compounds are incorporated into device architectures, enhancing efficiency and stability.

Synthesis and Characterization

A comprehensive study on the synthesis of triazoloquinazoline derivatives involved eco-friendly methods and characterized the compounds using various spectroscopic techniques. The synthesized compounds were screened for biological activities, revealing their potential in drug discovery .

Biological Evaluation

In a recent investigation, a series of triazoloquinazoline derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. The study emphasized the importance of structural modifications in enhancing biological activity. The findings suggest that introducing different substituents can significantly impact the efficacy of these compounds against target pathogens and cancer cells .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Key Biological Activity References
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl N-(1-phenylethyl) 422.50* Not reported (structural analog) N/A
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Phenylsulfonyl N-(4-isopropylphenyl) 479.97 Potential kinase inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-triazoloquinazolin-5-amine 3-methylphenyl N-(3,4-dimethoxyphenethyl) 439.52 Anticancer screening candidate
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazoloquinazolin-5-amine 4-methylphenyl N-(3,4-diethoxyphenethyl) 467.57 Bioactive library compound
3-(4-Nitrophenyl)-triazoloquinazolin-5-amine 4-nitrophenyl -NH2 306.28 Not reported (precursor)

*Calculated based on molecular formula.

Key Observations:

Methylphenyl groups (e.g., 4-methylphenyl in the target compound and ) increase lipophilicity, favoring membrane permeability .

Position 5 Substituents :

  • Bulky aryl-alkyl amines (e.g., N-(1-phenylethyl) in the target, N-(diethoxyphenethyl) in ) may enhance receptor selectivity due to steric effects.
  • Polar groups (e.g., dimethoxy in ) improve solubility but may reduce CNS penetration.

Physicochemical and Pharmacokinetic Considerations

  • Sulfonyl-containing analogs (e.g., ) have lower logP (~3.0–3.5), improving solubility but reducing passive diffusion.
  • Metabolic Stability :

    • Methyl and ethoxy groups (e.g., in ) are metabolically stable, whereas nitro groups () are prone to reduction, generating reactive intermediates.

Biological Activity

The compound 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H21N5\text{C}_{20}\text{H}_{21}\text{N}_{5}

This compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound primarily stems from its interactions with various biological targets:

  • Kinase Inhibition : Similar compounds in the quinazoline family have been shown to inhibit various kinases. For instance, quinazoline derivatives have demonstrated significant inhibitory effects on kinases like DYRK1A and GSK-3β, which are implicated in cancer and neurodegenerative diseases .
  • Anti-inflammatory Activity : Studies indicate that triazoloquinazolines can modulate inflammatory pathways. For example, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and mediators in models of acute inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionPotential inhibition of DYRK1A and GSK-3β
Anti-inflammatoryInhibition of cytokine production in inflammation models
AntimicrobialActivity against atypical strains of mycobacteria

Case Study 1: Kinase Inhibition

In a study evaluating various quinazoline derivatives, it was found that certain modifications led to enhanced inhibition of DYRK1A. The compound's structure suggests it may similarly inhibit this kinase, which is crucial for cell cycle regulation and has been targeted in cancer therapies .

Case Study 2: Anti-inflammatory Effects

A related study investigated the anti-inflammatory properties of quinazoline derivatives in a carrageenan-induced paw edema model. The results indicated significant reductions in edema and inflammatory markers when treated with similar compounds. This suggests that this compound could exhibit comparable effects .

Research Findings

Recent research has focused on the synthesis and biological evaluation of quinazoline derivatives. The findings highlight:

  • Structure-Activity Relationships (SAR) : Variations in substituents on the quinazoline core significantly influence biological activity. For instance, the introduction of different aryl groups can enhance kinase selectivity and potency .
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating potential for oral bioavailability and metabolic stability .

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